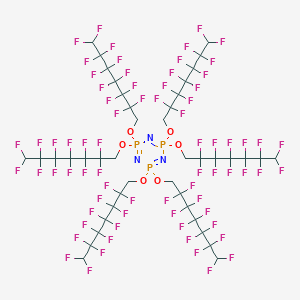

Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine

Description

BenchChem offers high-quality Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H18F72N3O6P3/c43-7(44)19(67,68)31(91,92)37(103,104)25(79,80)13(55,56)1-118-124(119-2-14(57,58)26(81,82)38(105,106)32(93,94)20(69,70)8(45)46)115-125(120-3-15(59,60)27(83,84)39(107,108)33(95,96)21(71,72)9(47)48,121-4-16(61,62)28(85,86)40(109,110)34(97,98)22(73,74)10(49)50)117-126(116-124,122-5-17(63,64)29(87,88)41(111,112)35(99,100)23(75,76)11(51)52)123-6-18(65,66)30(89,90)42(113,114)36(101,102)24(77,78)12(53)54/h7-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVZJNTYGYODLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H18F72N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2121.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3830-74-8 | |

| Record name | Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine?

This technical guide details the chemical properties, synthesis, and critical application of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene (CAS: 3830-74-8).[1]

While often categorized generally among fluorinated phosphazenes, this specific cyclic trimer serves a pivotal role in pharmaceutical analytics as a high-mass calibration standard (e.g., in Ultramark 1621 mixtures).[1][2] Its unique fluorinated architecture allows for precise calibration of High-Resolution Mass Spectrometry (HRMS) systems, ensuring the data integrity required for metabolite identification, impurity profiling, and proteomic quantification in drug development.[1]

Ensuring Analytical Rigor in High-Throughput Drug Discovery

Executive Summary

Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene is a fluorinated cyclic phosphazene derivative.[1] Unlike its polymeric counterparts used in drug delivery vehicles, this discrete cyclic trimer is engineered for chemical inertness, thermal stability, and specific ionization properties .[1]

In the context of drug development, it is not a therapeutic agent but a metrological tool .[1][2] It provides the "ruler" against which high-molecular-weight drug candidates (peptides, ADCs) and metabolites are measured. Its high fluorine content ensures exceptional sensitivity in negative-ion mode electrospray ionization (ESI), making it indispensable for Orbitrap™ and TOF calibration.[2][3]

| Property | Data |

| CAS Number | 3830-74-8 |

| IUPAC Name | 2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-1,3,5-triaza-2 |

| Molecular Formula | |

| Molecular Weight | 2121.43 Da (Monoisotopic: ~2120.93 Da) |

| Physical State | Solid (Low melting point: 28–32°C) |

| Solubility | Soluble in fluorinated solvents, acetonitrile, acetone; insoluble in water.[1][4][5][6][7][8] |

Chemical Architecture & Properties[1][9]

Structural Analysis

The molecule consists of a planar cyclotriphosphazene (

-

The Core (

): Provides thermal stability and a rigid scaffold.[2][3] The alternating phosphorus-nitrogen backbone is resistant to oxidative degradation.[2] -

The Substituents (

):-

1H,1H (Alpha-methylene): The

linkage allows for nucleophilic attack during synthesis but is stable to hydrolysis under neutral conditions.[3] -

Perfluoro Chain (

): Imparts extreme hydrophobicity and lipophilicity.[2][3] This "fluorine shield" protects the core from solvent interactions and increases volatility relative to molecular weight, aiding in desorption during ionization.[1][2] -

7H (Omega-proton): The terminal proton (

) renders the chain slightly less rigid than a fully perfluorinated chain, improving solubility in polar organic solvents like acetonitrile (crucial for LC-MS mobile phases).[2][3]

-

Physicochemical Data Table

| Parameter | Value | Relevance to Drug Dev |

| Melting Point | 28–32 °C | Solid at storage temp; easily liquefied for solution prep.[2] |

| Density | ~1.7–1.8 g/cm³ | High density due to fluorine content; facilitates phase separation if used in biphasic systems.[2] |

| Ionization | ESI (+/-), APCI | Excellent negative ion sensitivity due to high electronegativity of F atoms.[2][3] |

| Stability | > 250°C (Thermal) | Resistant to breakdown in high-temp ion sources.[2][3] |

Synthesis Protocol

Note: This protocol describes the laboratory-scale synthesis via nucleophilic substitution, the standard method for alkoxy-phosphazenes.[1]

Reaction Logic

The synthesis exploits the susceptibility of the P-Cl bonds in hexachlorocyclotriphosphazene to nucleophilic attack by alkoxides.[2]

Step-by-Step Methodology

Reagents:

-

Hexachlorocyclotriphosphazene (Recrystallized from heptane).[2][3]

-

1H,1H,7H-Perfluoroheptan-1-ol (Dried over molecular sieves).[2]

Protocol:

-

Alkoxide Formation:

-

In a flame-dried 3-neck flask under Nitrogen/Argon, wash NaH (1.1 eq per Cl, total 6.6 eq) with dry hexane to remove mineral oil.

-

Suspend NaH in anhydrous THF.

-

Add 1H,1H,7H-perfluoroheptan-1-ol dropwise at 0°C. Evolution of

gas confirms deprotonation.[1] -

Self-Validation Check: Stir until gas evolution ceases and the solution becomes clear (formation of Sodium 1H,1H,7H-perfluoroheptoxide).

-

-

Substitution:

-

Purification:

-

Remove THF under reduced pressure.[2]

-

Redissolve residue in a fluorinated solvent (e.g., Freon-113 or a modern equivalent like Novec™ 7100) or diethyl ether.[2][3]

-

Wash with water to remove NaCl and excess alkoxide.[2]

-

Dry organic layer over

.[2][9] -

Final Polish: Column chromatography (Silica gel, Hexane/Ether gradient) or vacuum distillation if the product remains liquid/oil.[2][3]

-

Application in Drug Development: High-Res Mass Spectrometry[1]

The primary utility of this compound in pharmaceutical R&D is as a Calibration Standard (e.g., as a component of Ultramark 1621 ).[2][3]

The Problem: Mass Drift

In identifying unknown metabolites or confirming the sequence of a synthetic peptide, mass accuracy must be within < 5 ppm.[2] Thermal fluctuations in the mass spectrometer (Orbitrap, FT-ICR, TOF) can cause drift.[1]

The Solution: The Fluorinated Ladder

Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene provides a precise, high-mass lock signal.[1]

-

Mass Range: It generates ions in the 1000–3000 m/z range (monomers and clusters).[2][3]

-

Ionization Efficiency: The fluorine atoms capture electrons efficiently, making it a "super-responder" in Negative Ion Mode, which is often used for detecting acidic metabolites and oligonucleotide drugs.[1]

Workflow: HRMS Calibration

Figure 1: Logic flow for using Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene as a real-time lock mass for high-precision metabolite identification.

Safety & Handling (GHS)

While chemically inert, the compound and its precursors require standard safety protocols.[2][3]

-

Hazards:

-

Handling: Use in a fume hood.[2] Wear nitrile gloves.[2] Avoid inhalation of dust/vapors, especially during heating (thermal decomposition of fluorinated compounds can release toxic HF or PFIB).[2][3]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2775073: Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene.[2][3] PubChem.[2][5][8][10] Available at: [Link][2][3]

-

Allcock, H. R. Chemistry and Applications of Polyphosphazenes.[2][7] Wiley-Interscience.[2] (Foundational text on phosphazene synthesis mechanisms).

Sources

- 1. 186043-67-4 CAS MSDS (HEXAKIS(1H,1H,9H-PERFLUORONONYLOXY)PHOSPHAZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. lcms.cz [lcms.cz]

- 3. PubChemLite - Hexakis(1h,1h,7h-perfluoroheptoxy)phosphazene (C42H18F72N3O6P3) [pubchemlite.lcsb.uni.lu]

- 4. Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene | C30H18F48N3O6P3 | CID 2775070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | C42H18F72N3O6P3 | CID 2775073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Hexachlorocyclotriphosphazene | Cl6N3P3 | CID 220225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Hexakis(1H,1H-perfluoropropoxy)phosphazene | C18H12F30N3O6P3 | CID 2775072 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physical and Chemical Properties of Fluorinated Phosphazenes

Executive Summary

Fluorinated polyphosphazenes represent a unique class of hybrid inorganic-organic macromolecules characterized by a backbone of alternating phosphorus and nitrogen atoms (

This guide analyzes the structure-property relationships of fluorinated phosphazenes, specifically focusing on Poly[bis(trifluoroethoxy)phosphazene] (PTFEP) as the archetype. It details the synthetic protocols required to achieve high-purity materials for drug delivery systems and tissue engineering scaffolds.

Molecular Architecture & Fundamental Chemistry

The Inorganic Backbone

The core of any polyphosphazene is the phosphorus-nitrogen backbone.[1] The bonding involves a delocalized

-

Bond Lengths: P-N bonds are typically 1.56–1.60 Å.

-

Bond Angles: The N-P-N angle is approx. 118°, and P-N-P is approx. 130°.

-

Implication: This geometry creates a "ball-and-socket" joint effect, rendering the backbone highly flexible ("inorganic rubber") unless restricted by bulky or crystalline side groups.

The Role of Fluorination

Substituting the chlorine atoms in the precursor poly(dichlorophosphazene) with fluorinated alkoxides (e.g., trifluoroethoxy groups) introduces three critical properties:

-

Electron Withdrawal: The electronegative fluorine atoms withdraw electron density from the phosphorus, strengthening the backbone against oxidative attack.

-

Steric Shielding: The bulky

groups create a hydrophobic sheath around the moisture-sensitive P-N backbone, preventing hydrolysis. -

Surface Energy Reduction: Fluorination lowers surface energy (< 20 mN/m), driving superhydrophobicity and protein resistance.

Physical and Chemical Properties[1][2][3][4][5][6]

Thermal and Mechanical Profile

Fluorinated phosphazenes exhibit a complex thermal profile due to their ability to form semi-crystalline domains.

| Property | Value (Typical for PTFEP) | Notes |

| Glass Transition ( | -66°C to -40°C | Low |

| Melting Point ( | ~242°C | High |

| Mesomorphic Transition ( | ~70°C to 90°C | Transition from crystalline to a mobile "mesophase" before melting. |

| Contact Angle (Water) | 100° – 108° | Highly hydrophobic; can reach >150° (superhydrophobic) if electrospun into nanofibers. |

| Young's Modulus | 10 – 100 MPa | Tunable based on crystallinity and crosslinking. |

| Refractive Index | ~1.35 – 1.38 | Low refractive index due to fluorine content. |

Solubility and Solvent Compatibility

-

Soluble in: Tetrahydrofuran (THF), Acetone, Methyl Ethyl Ketone (MEK), Ethyl Acetate.

-

Insoluble in: Water, Hexane, Toluene, Alcohols (Ethanol/Methanol).

-

Protocol Note: For purification, the polymer is typically dissolved in THF and precipitated into water or hexane to remove salts and unreacted ligands.

Hydrolytic Stability vs. Biodegradability

This is the most critical parameter for drug development.

-

Homopolymers (e.g., PTFEP): Hydrolytically stable. The hydrophobic fluorinated groups prevent water from accessing the backbone. They are bio-inert .[2]

-

Copolymers (Mixed Substituents): By substituting 50% of the sites with fluorinated groups and 50% with amino acid esters (e.g., ethyl glycinate), the polymer becomes biodegradable . The amino acid ester hydrolyzes first, creating an acidic microenvironment that catalyzes the cleavage of the P-N backbone into phosphate and ammonia (buffered by the body).

Experimental Protocol: Synthesis of PTFEP

Method: Macromolecular Nucleophilic Substitution (The Allcock Route). Objective: Replace labile P-Cl bonds in poly(dichlorophosphazene) with trifluoroethoxy groups.

Reagents

-

Precursor: Hexachlorocyclotriphosphazene (

) (Recrystallized from heptane). -

Solvent: Anhydrous Tetrahydrofuran (THF) and Diglyme.

-

Nucleophile: Sodium 2,2,2-trifluoroethoxide (Prepared in situ).

Step-by-Step Methodology

-

Ring-Opening Polymerization (ROP):

-

Place

in a sealed, evacuated glass ampoule. -

Heat to 250°C for 24–48 hours.

-

Critical Checkpoint: Stop when the melt becomes viscous (approx. 70% conversion). prolonged heating causes crosslinking (gelation).

-

Result: Linear Poly(dichlorophosphazene) (PDCP). Dissolve in anhydrous THF.

-

-

Preparation of Nucleophile:

-

React sodium hydride (NaH) (60% dispersion in oil, washed with hexane) with 2,2,2-trifluoroethanol in THF under Nitrogen.

- .

-

-

Macromolecular Substitution:

-

Add the PDCP solution dropwise to the sodium trifluoroethoxide solution.

-

Stoichiometry: Use a 10-20% molar excess of the alkoxide to ensure 100% replacement of Chlorine. Residual Chlorine leads to rapid hydrolytic degradation.

-

Reflux for 24–48 hours.

-

-

Purification:

-

Concentrate the mixture.

-

Precipitate into water (removes NaCl and excess salts).

-

Redissolve in acetone and precipitate into hexane (removes oligomers).

-

Dry under vacuum at 50°C.

-

Synthesis Workflow Diagram

Figure 1: The macromolecular substitution route for synthesizing high-purity fluorinated polyphosphazenes. Note the critical intermediate PDCP which must be handled in anhydrous conditions.

Biomedical Applications & Logic

Drug Delivery Systems (DDS)

Fluorinated phosphazenes are utilized in DDS because their hydrophobicity allows for the encapsulation of hydrophobic drugs, while their surface chemistry minimizes opsonization (immune tagging).

-

Microspheres: PTFEP can be dissolved in THF and sprayed into an aqueous non-solvent to form microspheres encapsulating proteins or vaccines.

-

Immunoadjuvants: The polymer itself acts as a scaffold that presents antigens to the immune system more effectively than alum, creating a "depot effect."

Stent Coatings

The high fluorination level mimics the non-stick properties of PTFE (Teflon) but with better film-forming capabilities.

-

Mechanism: The fluoroalkoxy groups orient toward the air/blood interface, creating a superhydrophobic surface that prevents fibrinogen adsorption and platelet adhesion, significantly reducing the risk of thrombosis and restenosis.

Structure-Property Logic Diagram

Figure 2: Causal relationship between the molecular components of fluorinated phosphazenes and their resulting biomedical properties.

References

-

Allcock, H. R. (2012).[3][4] Bioerodible polyphosphazenes and their medical potential. Polymer Chemistry. Link

-

Andrianov, A. K. (2019). Polyphosphazene-Based Biomaterials for Biomedical Applications. NIH/PMC. Link

-

Wormald, P., et al. (2007). A Morphological Study of Poly[bis(trifluoroethoxy)phosphazene] Using High Resolution Solid-State NMR. University of Lethbridge. Link

-

Veronese, F. M., et al. (1998). Polyphosphazenes in drug delivery: A review. Biomaterials. Link

-

Rothemund, S., & Teasdale, I. (2016). Preparation of polyphosphazenes: a tutorial review. Chemical Society Reviews. Link

Sources

Molecular weight and formula of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine.

The following technical guide details the physicochemical identity, synthesis, and application of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine , a critical high-mass calibration standard in mass spectrometry.

Executive Summary

Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine (CAS: 3830-74-8) is a cyclotriphosphazene derivative functionalized with six fluorinated alkoxy groups.[1][2][3][4] In the pharmaceutical and biochemical sectors, it serves as a cornerstone for High-Resolution Mass Spectrometry (HRMS) calibration.[4] Its unique "mass defect" (due to high fluorine content) and chemical inertness make it an ideal lock-mass standard for accurate mass determination in drug metabolism and pharmacokinetics (DMPK) studies.[4] This guide outlines its molecular architecture, synthesis via nucleophilic substitution, and protocols for its deployment in ESI/FAB-MS workflows.

Physicochemical Identity & Molecular Architecture[4]

Molecular Specifications

The compound consists of a central inorganic

| Property | Value |

| IUPAC Name | 2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-1,3,5-triaza-2 |

| Common Name | Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine |

| CAS Registry Number | 3830-74-8 |

| Molecular Formula | |

| Monoisotopic Mass | 2120.9258 Da |

| Average Molecular Weight | 2121.43 g/mol |

| Appearance | Viscous colorless liquid or low-melting solid |

| Solubility | Soluble in fluorinated solvents, acetonitrile, isopropanol; insoluble in water |

Structural Logic

The molecule's stability arises from the phosphazene core (alternating P and N atoms with delocalized electrons) protected by a "Teflon-like" sheath of perfluorinated chains.[4]

-

Core:

ring provides thermal stability.[4] -

Ligands: The

groups render the molecule hydrophobic and chemically inert.[4] -

Terminal Protons: The omega-proton (

) distinguishes this from perfluoro compounds, adding a dipole moment that aids ionization in electrospray sources (ESI).[4]

Synthesis & Manufacturing Methodology

Reaction Mechanism: Nucleophilic Substitution

The synthesis exploits the lability of chlorine atoms in hexachlorocyclotriphosphazene (

Reaction Equation:

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the stepwise conversion from raw materials to the purified standard.

Figure 1: Synthetic pathway for the production of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine via nucleophilic substitution.[4][5]

Critical Process Parameters (CPPs)

-

Moisture Control: The P-Cl bond in the precursor is susceptible to hydrolysis. All reagents must be anhydrous.

-

Stoichiometry: A slight excess of the fluorinated alcohol (e.g., 6.1 - 6.5 equivalents) is required to prevent the formation of partially substituted chlorophosphazenes, which degrade stability.

-

Temperature: Reflux is mandatory. The steric bulk of the perfluoroheptyl chains slows the substitution of the final 1-2 chlorine atoms.

Application in Drug Development: Mass Spectrometry

The "Ultramark" Standard

This compound is the primary component of Ultramark 1621 , a commercial calibration mixture. In drug development, accurate mass measurement (within <5 ppm error) is required to determine the elemental composition of metabolites.[4]

Why this molecule?

-

Mass Defect: Fluorine has a negative mass defect. This shifts the calibrant peaks away from the "hydrogen-rich" background of biological samples, preventing signal interference.

-

Wide Mass Range: It ionizes readily to form monomers, dimers, and adducts, covering the

1000–3000 range often missed by lower-mass standards like CsI.

Ionization Pathways

In Electrospray Ionization (ESI), the molecule forms distinct adducts.[4]

| Ionization Mode | Observed Species | Theoretical |

| Positive ESI | 2121.9331 | |

| Positive ESI | 2143.9150 | |

| Positive ESI | 2138.9596 | |

| Negative ESI | 2119.9185 |

Note: The

Experimental Protocol: Calibration Standard Preparation

Objective: Prepare a working solution for ESI-TOF or Orbitrap calibration.

Reagents

-

Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine (Pure or Ultramark 1621).[1][2][4]

-

Acetonitrile (LC-MS Grade).[4]

-

Water (Milli-Q/LC-MS Grade).

-

Formic Acid (0.1% v/v) or Ammonium Formate (for adduct promotion).[4]

Workflow

-

Stock Solution (1 mg/mL): Dissolve 10 mg of the compound in 10 mL of Acetonitrile . (Note: Do not use pure water; the compound is hydrophobic).[4]

-

Working Solution: Dilute the stock 1:100 in 50:50 Acetonitrile:Water (+ 0.1% Formic Acid). Final concentration

.[4] -

Infusion: Infuse directly into the MS source at 5-10

.[4]

MS Tuning Logic Diagram

Figure 2: Feedback loop for optimizing MS source parameters using the phosphazene standard.

Safety & Handling (E-E-A-T)

While chemically inert, the fluorinated nature of the compound dictates specific safety protocols.

-

Hazard Identification:

-

Skin/Eye Irritant: The pure substance can cause irritation.[6]

-

Vapor Pressure: Low, but heating can release fluorinated vapors.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers.

-

Storage: Store at room temperature in a desiccator. Moisture does not degrade the final product rapidly, but it can affect the concentration accuracy of calibration solutions.

References

-

National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 2775073, Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene.[4] Retrieved from [Link][4]

-

NIST Mass Spectrometry Data Center. (2023).[4] 1H,1H,7H-Dodecafluoro-1-heptanol (Precursor Data). Retrieved from [Link][4]

-

Agilent Technologies. (2020).[4] ESI Tuning Mix Certificate of Analysis. Retrieved from [Link]

-

Allcock, H. R. (2016).[4][7] Preparation of polyphosphazenes: A tutorial review. Chemical Society Reviews. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. HEXAKIS(1H,1H,7H-PERFLUOROHEPTOXY)PHOSPHAZINE | 3830-74-8 [chemicalbook.com]

- 3. Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | CAS 3830-74-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. PubChemLite - Hexakis(1h,1h,7h-perfluoroheptoxy)phosphazene (C42H18F72N3O6P3) [pubchemlite.lcsb.uni.lu]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. 1H-Perfluoroheptane | C6F13CF2H | CID 9778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability of Poly(bis(perfluoroheptoxy)phosphazene)

Foreword: The Imperative for Thermally Robust Polymers

In the landscape of advanced materials, the quest for polymers that can withstand extreme thermal stress without compromising structural integrity is relentless. Applications in aerospace, high-performance lubricants, and specialized electronics continually push the boundaries of material science.[1][2] Polyphosphazenes, with their unique inorganic backbone of alternating phosphorus and nitrogen atoms, represent a highly versatile class of polymers.[3] The ability to tailor their properties by modifying the organic side groups attached to the phosphorus atoms allows for the creation of materials with exceptional characteristics, including high thermal stability, chemical resistance, and flame retardancy.[1][4] This guide focuses specifically on poly(bis(perfluoroheptoxy)phosphazene), a member of the fluoroalkoxy-substituted polyphosphazene family, renowned for its exceptional thermal endurance. We will delve into the synthesis, thermal decomposition mechanisms, and analytical evaluation of this polymer, providing a comprehensive resource for researchers and developers in the field.

The Foundation: Synthesis of High-Purity Poly(bis(perfluoroheptoxy)phosphazene)

The thermal stability of a polymer is intrinsically linked to its chemical structure and purity. Therefore, a robust and controlled synthesis is the critical first step. The primary route to poly(bis(perfluoroheptoxy)phosphazene) involves a two-stage process: Ring-Opening Polymerization (ROP) followed by macromolecular nucleophilic substitution.

Stage 1: Ring-Opening Polymerization (ROP) of Hexachlorocyclotriphosphazene

The synthesis begins with the thermal ROP of hexachlorocyclotriphosphazene, (NPCl₂)₃, to form high molecular weight polydichlorophosphazene, (NPCl₂)n.[5]

-

Causality: This polymerization step is thermally driven, typically requiring temperatures around 250°C in a vacuum-sealed apparatus.[5] The temperature control is critical; lower temperatures result in a slow polymerization rate, while excessive heat can lead to cross-linking, which complicates the subsequent substitution step by reducing the polymer's solubility.[5] The resulting polydichlorophosphazene is a reactive intermediate, highly sensitive to moisture, and must be handled under anhydrous conditions to prevent hydrolysis of the P-Cl bonds.

Stage 2: Nucleophilic Substitution with Sodium Perfluoroheptoxide

The reactive chlorine atoms on the polydichlorophosphazene backbone are subsequently replaced by perfluoroheptoxy groups. This is achieved by reacting the polymer with the sodium salt of perfluoroheptanol (C₇F₁₅CH₂OH).

-

Causality: The choice of a sodium salt of the alcohol is to create a potent nucleophile (alkoxide) that can efficiently displace the chloride ions on the phosphazene backbone. The reaction is typically carried out in a suitable anhydrous solvent like diglyme or tetrahydrofuran.[6] The extensive fluorination of the side chain imparts significant thermal stability and hydrophobicity to the final polymer.[4][7] A carefully controlled stoichiometry is essential to ensure complete substitution of the chlorine atoms, as residual P-Cl bonds can be detrimental to the final polymer's thermal and hydrolytic stability.

Caption: Synthesis workflow for poly(bis(perfluoroheptoxy)phosphazene).

Core Analysis: Unraveling the Thermal Stability

The defining characteristic of poly(bis(perfluoroheptoxy)phosphazene) is its exceptional resistance to thermal degradation. This stability stems from the strong, inorganic P-N backbone and the highly stable C-F bonds of the perfluoroalkyl side chains.

Mechanism of Thermal Decomposition

The thermal degradation of fluoroalkoxy-substituted phosphazenes is a complex process. Unlike many organic polymers where chain scission of the backbone is the primary degradation pathway, for these phosphazenes, the decomposition often initiates within the organic side groups.[2]

-

Side-Chain Scission: At elevated temperatures, the initial degradation is believed to involve the cleavage of the C-O or C-C bonds within the perfluoroheptoxy side chains.[2]

-

Backbone Rearrangement: The radicals generated from side-chain degradation can subsequently attack the P-N backbone, leading to depolymerization or cross-linking reactions. The high char yield observed in many phosphazenes is a result of extensive cross-linking, forming a thermally stable, phosphorus-nitrogen-based ceramic-like residue.[8][9]

-

Volatile Products: The decomposition of the fluorinated side chains leads to the evolution of various fluorinated organic compounds.[10]

The high thermal stability is attributed to the energy required to break the P-N backbone bonds and the robust nature of the fluorinated side groups.[5] Studies on similar fluorinated phosphazenes have shown that they are stable to temperatures exceeding 400°C.[1][2]

Quantitative Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools for quantifying the thermal stability of polymers.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For poly(bis(perfluoroheptoxy)phosphazene), a typical TGA scan under an inert nitrogen atmosphere reveals a single-step decomposition at a very high temperature.

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), which is a critical parameter for defining the material's service temperature range. Fluoroalkoxy-substituted phosphazenes are known for their very low glass transition temperatures (often below -60°C), which allows them to remain flexible over a wide temperature range.[1][3]

| Thermal Property | Typical Value Range | Significance |

| Glass Transition Temp. (T_g) | -60°C to -40°C | Indicates the material remains flexible at very low temperatures.[3] |

| Onset Decomposition (T_onset) | > 400°C (in N₂) | Defines the upper temperature limit for the material's use.[1] |

| Temp. at Max. Decomposition Rate (T_max) | 450°C - 550°C | The temperature at which the material degrades most rapidly. |

| Char Yield at 800°C | 30% - 50% (in N₂) | High char yield is indicative of excellent flame retardancy and thermal stability.[8][11] |

Note: Values are representative for highly fluorinated polyphosphazenes and may vary slightly based on molecular weight and purity.

Experimental Protocols: A Self-Validating Approach

To ensure reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for TGA and DSC analysis.

Protocol: Thermogravimetric Analysis (TGA)

This protocol is designed to determine the intrinsic thermal stability of the polymer under an inert atmosphere.

-

Sample Preparation:

-

Ensure the polymer sample is completely dry by placing it in a vacuum oven at 80°C for at least 12 hours. Moisture can cause anomalous weight loss at lower temperatures.

-

Accurately weigh 5-10 mg of the dried polymer into a ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients within the sample.

-

-

Instrument Setup (Typical Parameters):

-

Purge Gas: High-purity Nitrogen (N₂).

-

Flow Rate: 20-50 mL/min. An inert atmosphere is crucial to prevent thermo-oxidative degradation and study the inherent thermal stability of the polymer backbone and side groups.[11]

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 800°C at a heating rate of 10°C/min. A 10°C/min rate is a standard condition that provides a good balance between resolution and experimental time.

-

-

Data Collection: Continuously record sample weight, sample temperature, and time.

-

-

Data Analysis & Validation:

-

T_onset (Onset of Decomposition): Determined by the intersection of the baseline tangent with the tangent of the decomposition curve.

-

T_max (Temperature of Maximum Decomposition Rate): Determined from the peak of the first derivative of the TGA curve (DTG curve).

-

Char Yield: The residual weight percentage at the end of the experiment (e.g., at 800°C).

-

Validation: Run a blank (empty pan) to ensure a stable baseline. Replicate the measurement at least once to ensure reproducibility. The onset temperature should not vary by more than ±2°C between runs.

-

Protocol: Differential Scanning Calorimetry (DSC)

This protocol is used to determine the glass transition temperature (Tg).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile components.

-

-

Instrument Setup (Typical Parameters):

-

Purge Gas: High-purity Nitrogen (N₂).

-

Flow Rate: 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heat: Ramp from -100°C to 100°C at 10°C/min. This step erases the thermal history of the sample.

-

Cool: Cool from 100°C to -100°C at 10°C/min.

-

Second Heat: Ramp from -100°C to 100°C at 10°C/min. The Tg is determined from this second heating scan.

-

-

Data Collection: Record heat flow as a function of temperature.

-

-

Data Analysis & Validation:

-

Tg Determination: The glass transition is observed as a step-like change in the heat flow curve on the second heating scan. The midpoint of this transition is reported as the Tg.

-

Validation: The use of a heat-cool-heat cycle is a self-validating mechanism, as it provides a more reliable measurement by removing the influence of the material's prior processing and storage conditions.

-

Caption: Standard workflow for thermal analysis of phosphazene polymers.

Conclusion: Field Applications and Future Outlook

The exceptional thermal stability, chemical inertness, and low-temperature flexibility of poly(bis(perfluoroheptoxy)phosphazene) make it a candidate material for some of the most demanding applications. Its properties are highly desirable for high-performance elastomers, seals, and O-rings in the aerospace and automotive industries.[1] Furthermore, the high char yield and inherent flame retardancy position these polymers as superior fire-resistant materials.[4][9] As the demand for materials capable of performing in extreme environments continues to grow, the unique combination of an inorganic backbone with fluorinated side chains ensures that perfluoroheptoxy-substituted phosphazenes and their derivatives will remain a critical area of research and development for the foreseeable future.

References

- Fiveable. (n.d.). Phosphazenes and Polyphosphazenes | Inorganic Chemistry II Class Notes.

- Chemistry Notes. (2021, January 4). Phosphazene: Definition, Properties, Preparation, and 5 Reliable Uses.

- Semantic Scholar. (1983, August 1). Mechanism of Thermal Degradation of Some Polyphosphazenes.

- Advanced Materials Letters. (2019). Synthesis and Characterization of Thermally Stable Flame Retardant Thermoplastic Poly-phosphazenes.

- Royal Society of Chemistry. (2014, March 10). Phosphazenes | Organophosphorus Chemistry: Volume 43.

- PMC. (n.d.). Polyphosphazene polymers: The next generation of biomaterials for regenerative engineering and therapeutic drug delivery.

- Scribd. (n.d.). Phosphazenes: Structure and Applications.

- PubMed. (2019, November 21). Spontaneous Decomposition of Fluorinated Phosphorene and Its Stable Structure.

- CSWAB. (n.d.). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.

- MDPI. (2023, May 21). Fluorine-Functionalized Polyphosphazene Immunoadjuvant: Synthesis, Solution Behavior and In Vivo Potency.

- DTIC. (n.d.). Mechanism of Thermal Degradation of Some Polyphosphazenes.

- ACS Publications. (n.d.). Effects of Fluorinated Side Groups on the Insulation Performances of Polyphosphazenes with Organic Fiber Reinforcement | ACS Applied Polymer Materials.

- ResearchGate. (2025, August 5). Thermal degradation of a reactive flame retardant based on cyclotriphosphazene and its blend with DGEBA epoxy resin | Request PDF.

- MDPI. (n.d.). Thermal Stabilities and Flame Retardancy of Polyamide 66 Prepared by In Situ Loading of Amino-Functionalized Polyphosphazene Microspheres.

- ScienceDirect. (n.d.). Synthesis, characterization, thermal properties and flame retardancy of a novel nonflammable phosphazene-based epoxy resin.

- PMC. (n.d.). Controlled Synthesis of Polyphosphazenes with Chain-Capping Agents.

- ResearchGate. (2025, August 5). (PDF) The Thermal Degradation Pathway Studies of a Phosphazene Derivative on Cotton Fabric.

- ResearchGate. (2025, August 6). Polyphosphazenes That Contain Dipeptide Side Groups: Synthesis, Characterization, and Sensitivity to Hydrolysis.

- MDPI. (n.d.). Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings.

- University of Southern Queensland Repository. (2020, September 27). Phosphorus-containing flame retardant epoxy thermosets.

- Google Patents. (n.d.). CN112457347A - Phosphazene derivative and preparation method and application thereof.

- ResearchGate. (n.d.). Chemical structure of poly[(glycine ethyl glycinato)(phenyl phenoxy....

- PMC. (2017, June 2). Synthesis, spectroscopic characterization and thermogravimetric analysis of two series of substituted (metallo)tetraphenylporphyrins.

- ResearchGate. (2025, August 7). (PDF) Synthesis, spectroscopic characterization and thermogravimetric analysis of two series of substituted (metallo)tetraphenylporphyrins.

Sources

- 1. fiveable.me [fiveable.me]

- 2. books.rsc.org [books.rsc.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. aml.iaamonline.org [aml.iaamonline.org]

- 5. Polyphosphazene polymers: The next generation of biomaterials for regenerative engineering and therapeutic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine-Functionalized Polyphosphazene Immunoadjuvant: Synthesis, Solution Behavior and In Vivo Potency [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 10. cswab.org [cswab.org]

- 11. scribd.com [scribd.com]

Technical Whitepaper: Operational Safety & Handling of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine

Executive Summary & Chemical Identity

Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine (CAS: 3830-74-8) is a specialized fluorinated cyclotriphosphazene derivative. It is primarily utilized as a high-mass calibration standard in Mass Spectrometry (notably as a component of Ultramark 1621 ) and as a high-performance lubricant additive due to its exceptional thermal stability and low surface tension.

While chemically inert under ambient conditions, this compound presents specific, high-risk hazards during thermal stress or aerosolization. This guide provides a self-validating framework for its safe handling, focusing on the prevention of "Polymer Fume Fever" and exposure to hydrofluoric acid (HF) precursors.

Physicochemical Profile

| Property | Value | Operational Implication |

| CAS Number | 3830-74-8 | Use for inventory tracking and waste labeling. |

| Molecular Formula | High fluorine content (>60% by weight). | |

| Molecular Weight | ~2121.4 g/mol | Heavy vapor density; settles in low areas. |

| Appearance | Clear, viscous liquid | Difficult to pipette accurately; coats surfaces. |

| Stability | >300°C (Inert atm) | Stable in storage; hazardous in fire/plasma. |

| Solubility | Fluorinated solvents, Acetonitrile | Immiscible with water; requires specific cleaning agents. |

Toxicology & Hazard Assessment

The Stability Paradox

The core safety challenge with fluorinated phosphazenes is their "Stability Paradox." The

Critical Hazard: Under thermal stress (>350°C) or in high-energy environments (e.g., Mass Spec ionization sources, plasma chambers), the molecule unzips.

Thermal Decomposition Mechanism

When the energy input exceeds the bond dissociation energy of the alkoxy side chains, the compound releases toxic byproducts.

Decomposition Pathway Logic:

-

Side-Chain Scission: The

bond breaks. -

Oxidation/Hydrolysis: In the presence of trace moisture or oxygen, the fluorinated tails convert to carbonyl fluoride (

) and Hydrogen Fluoride (HF). -

Phosphorus Release: The ring degrades into phosphorus oxyfluorides (

).

Caption: Thermal degradation logic flow.[1][2] Note that benign liquid precursors convert to corrosive gases upon heating.

Engineering Controls & PPE

Hierarchy of Controls

-

Elimination: Use non-fluorinated alternatives if high-temp stability is not required.

-

Engineering (Mandatory):

-

Fume Hood: All open handling must occur in a certified chemical fume hood operating at face velocity >100 fpm.

-

Instrument Exhaust: Mass Spectrometers using this for calibration must vent roughing pumps to a dedicated exhaust system to capture fluorinated oils/vapors.

-

-

PPE (Personal Protective Equipment):

| PPE Category | Specification | Rationale |

| Gloves | Nitrile (Double gloved) | Good resistance to fluorinated oils. Change immediately upon splash. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to splash risk of viscous liquids. |

| Respiratory | Organic Vapor/Acid Gas (OV/AG) | Only required if engineering controls fail (e.g., spill outside hood). |

| Skin | Lab Coat (Buttoned) | Prevents dermal absorption and clothing contamination. |

Operational Protocols

Protocol: Preparation of MS Calibration Standards

Context: This compound is viscous and sticks to pipette tips, leading to concentration errors and cross-contamination.

Step-by-Step Methodology:

-

Environment Prep: Clear fume hood. Place a chemically resistant mat (PTFE or absorbant pad) on the surface.

-

Weighing (Gravimetric Method):

-

Do not use volumetric pipettes for the neat standard. The viscosity causes significant retention in the tip.

-

Place a volumetric flask containing solvent (e.g., Acetonitrile) on an analytical balance. Tare.

-

Add the Hexakis dropwise using a glass Pasteur pipette or positive-displacement pipette.

-

Record exact weight to calculate concentration (

).

-

-

Solubilization:

-

Sonicate the flask for 5 minutes. Fluorinated tails can aggregate; sonication ensures a true solution.

-

-

Transfer:

-

Store in glass containers (stable at RT). Note: If heating is involved in the experiment, switch to PTFE/PFA containers to prevent glass etching by potential HF generation.

-

Caption: Workflow for handling viscous fluorinated phosphazenes to ensure concentration accuracy and safety.

Emergency Response: Thermal Exposure

If the compound is heated to decomposition (e.g., instrument fire, oven malfunction):

-

Evacuate: Clear the immediate area. The smoke contains HF and fluoropolymers.

-

Ventilate: Maximize lab ventilation. Do not re-enter without SCBA if smoke is visible.

-

Skin Contact (Post-Thermal):

Storage & Waste Management

-

Storage:

-

Keep in a cool, dry place.

-

Container: Borosilicate glass is acceptable for pure, ambient storage.

-

Seal: Parafilm or Teflon tape over the cap to prevent moisture ingress (hydrolysis risk over years).

-

-

Waste Disposal:

-

Category: Halogenated Organic Solvent Waste.

-

Labeling: Must explicitly state "Contains Fluorinated Compounds."

-

Prohibition: Do NOT mix with strong bases or alkali metals (potential exothermic reaction).

-

References

-

SynQuest Laboratories. (2023).[5] Safety Data Sheet: Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene.[6][7] Retrieved from

-

Thermo Fisher Scientific. (2024).[4][8] Ultramark 1621 Safety Data Sheet. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2775076 (Related Fluorinated Phosphazene Analog). Retrieved from

-

ChemicalBook. (2024).[9] Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine Properties and Safety. Retrieved from

Sources

- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 2. researchgate.net [researchgate.net]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | CAS 3830-74-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. synquestlabs.com [synquestlabs.com]

- 8. sisweb.com [sisweb.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Guide to Cyclotriphosphazene Chemistry and Derivatives

Introduction

Cyclotriphosphazenes are a fascinating class of inorganic heterocyclic compounds that have garnered significant attention from both academic and industrial researchers.[1][2] Their unique structure, composed of a six-membered ring of alternating phosphorus and nitrogen atoms, provides a robust and highly versatile scaffold for the development of a vast array of functional materials.[3][4] The phosphorus atoms in the ring are pentavalent and tetracoordinated, and in the parent compound, hexachlorocyclotriphosphazene (HCCP), each is bonded to two chlorine atoms.[5][6] It is the remarkable reactivity of these P-Cl bonds towards nucleophilic substitution that forms the cornerstone of cyclotriphosphazene chemistry, allowing for the introduction of a wide variety of organic and organometallic side groups.[5][7] This capability to tailor the molecular architecture and, consequently, the material properties has led to the exploration of cyclotriphosphazene derivatives in numerous high-technology applications, including flame retardants, advanced polymers, biomedical materials, and catalysts.[2][3][8]

This technical guide provides a comprehensive overview of the core principles of cyclotriphosphazene chemistry, with a particular focus on the synthesis of its derivatives. It is intended for researchers, scientists, and drug development professionals who seek to understand and leverage the unique potential of this versatile class of compounds. We will delve into the fundamental synthesis of the cyclotriphosphazene core, explore the nuances of its substitution chemistry, and provide detailed protocols for the preparation of key derivatives.

The Cyclotriphosphazene Core: Structure and Bonding

The fundamental structure of cyclotriphosphazene is a planar or near-planar six-membered ring, as illustrated below. The bonding within this ring has been a subject of considerable discussion. Initially, a delocalized π-system, analogous to benzene, was proposed, involving dπ(P)–pπ(N) interactions.[9] However, a more contemporary view describes the bonding as having a significant ionic character, with negatively charged nitrogen atoms and positively charged phosphorus atoms.[9] This model also incorporates negative hyperconjugation, where electron density is donated from the nitrogen lone pairs to the antibonding orbitals of the P-substituent bonds, imparting partial double-bond character to the P-N bonds.[9] This robust bonding framework contributes to the notable thermal and chemical stability of the cyclotriphosphazene ring.[10]

Synthesis of the Precursor: Hexachlorocyclotriphosphazene (HCCP)

The journey into the diverse world of cyclotriphosphazene derivatives begins with the synthesis of the key precursor, hexachlorocyclotriphosphazene, often abbreviated as HCCP. The most common and historically significant method involves the reaction of phosphorus pentachloride (PCl₅) with ammonium chloride (NH₄Cl).[11][12]

Reaction Mechanism and Conditions

The reaction is typically carried out in an inert, high-boiling solvent such as chlorobenzene or 1,1,2,2-tetrachloroethane.[11] The overall stoichiometry of the reaction is:

n PCl₅ + n NH₄Cl → (NPCl₂)n + 4n HCl

While this equation represents the overall transformation, the reaction proceeds through a series of complex intermediates. The process can be catalyzed to improve reaction rates and yields. Divalent metal chlorides, such as zinc chloride (ZnCl₂), are effective catalysts.[12] More recently, composite catalysts, including combinations of pyridine and metal chlorides or ionic liquids, have been shown to enhance the reaction efficiency.[12][13]

Experimental Protocol: Synthesis of HCCP

The following is a generalized protocol for the laboratory-scale synthesis of HCCP.

Materials:

-

Phosphorus pentachloride (PCl₅)

-

Ammonium chloride (NH₄Cl)

-

Chlorobenzene (anhydrous)

-

Zinc chloride (ZnCl₂, catalyst)

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add PCl₅ and anhydrous chlorobenzene.

-

With stirring, add the composite catalyst to the mixture.

-

In a separate container, mix NH₄Cl and add this to the reaction vessel.

-

Heat the reaction mixture to reflux (typically 100-130°C) and maintain for 3-5 hours.[12] The reaction progress can be monitored by the evolution of HCl gas.

-

After the reaction is complete, cool the mixture and filter to remove any unreacted solids.

-

The resulting chlorobenzene solution containing HCCP is then subjected to vacuum distillation to remove the solvent, yielding the crude product.

-

The crude HCCP can be further purified by recrystallization from a suitable solvent, such as n-hexane.[10]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of PCl₅ and the resulting HCCP, which are both sensitive to moisture.

-

High-Boiling Solvent: A high-boiling solvent allows the reaction to be conducted at the elevated temperatures required for the formation of the cyclotriphosphazene ring.

-

Catalyst: The catalyst facilitates the reaction, leading to shorter reaction times and higher yields of the desired cyclic trimer over linear oligomers.[12]

The Versatility of Nucleophilic Substitution

The six highly reactive P-Cl bonds in HCCP are the gateway to a vast landscape of cyclotriphosphazene derivatives.[14][15] These bonds readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, alkoxides, aryloxides, and organometallic reagents.[1] This allows for the precise tuning of the physical, chemical, and biological properties of the resulting molecules.[1]

Patterns of Substitution: Geminal vs. Non-geminal

The substitution of chlorine atoms on the cyclotriphosphazene ring can follow two primary pathways:

-

Geminal Substitution: Both chlorine atoms on the same phosphorus atom are replaced by the incoming nucleophile.

-

Non-geminal Substitution: The chlorine atoms on different phosphorus atoms are replaced.

The preferred pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of a base.[14][16] For instance, reactions with aromatic primary amines in the presence of triethylamine tend to favor geminal substitution, whereas in solvents like diethyl ether or tetrahydrofuran, non-geminal products are more prevalent at the initial stages of substitution.[16]

Controlling the Degree of Substitution

By carefully controlling the stoichiometry of the reactants, it is possible to achieve different degrees of substitution, from mono-substituted to fully hexa-substituted derivatives.[17] This precise control is fundamental to designing molecules with specific functionalities and properties.

Synthesis of Key Cyclotriphosphazene Derivatives

The following sections provide detailed methodologies for the synthesis of representative cyclotriphosphazene derivatives, highlighting the versatility of the HCCP precursor.

Synthesis of Alkoxy and Aryloxy Derivatives

Alkoxy and aryloxy cyclotriphosphazenes are a major class of derivatives with applications ranging from flame retardants to biomedical materials.[5][15] They are typically synthesized by reacting HCCP with the corresponding alcohol or phenol in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of Hexakis(phenoxy)cyclotriphosphazene

Materials:

-

Hexachlorocyclotriphosphazene (HCCP)

-

Phenol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Dry Tetrahydrofuran (THF)

Procedure:

-

In a round-bottomed flask under an inert atmosphere, dissolve phenol in dry THF.

-

Carefully add sodium hydride in portions to the stirred solution to form sodium phenoxide.

-

In a separate flask, dissolve HCCP in dry THF.

-

Slowly add the HCCP solution to the sodium phenoxide solution at room temperature.

-

The reaction mixture is then typically refluxed for several hours to ensure complete substitution. The progress can be monitored by TLC.[10]

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is then worked up, often by washing with water to remove inorganic salts, followed by extraction and purification by column chromatography or recrystallization.

Synthesis of Amino Derivatives

Aminocyclophosphazenes are another important class of derivatives, with many exhibiting interesting biological activities.[6] The synthesis involves the reaction of HCCP with primary or secondary amines.

Experimental Protocol: Synthesis of a Hexasubstituted Amino-cyclotriphosphazene

Materials:

-

Hexachlorocyclotriphosphazene (HCCP)

-

Desired amine (e.g., morpholine)

-

Triethylamine (as an HCl scavenger)

-

Dry Dichloromethane (DCM)

Procedure:

-

Dissolve HCCP in dry DCM in a reaction flask.

-

In a separate addition funnel, dissolve the amine and triethylamine in dry DCM.

-

Slowly add the amine solution to the stirred HCCP solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

The reaction mixture is then washed with water to remove the triethylamine hydrochloride salt.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography or recrystallization.

Synthesis of Spirocyclic Derivatives

Difunctional nucleophiles, such as diols, diamines, and aminoalcohols, can react with HCCP to form spirocyclic derivatives, where the difunctional reagent bridges two substitution sites on the same phosphorus atom.[17][18]

Experimental Protocol: Synthesis of a Spirocyclic Cyclotriphosphazene

Materials:

-

Hexachlorocyclotriphosphazene (HCCP)

-

A difunctional nucleophile (e.g., N,N'-diisopropylethane-1,2-diamine)

-

Triethylamine

-

Dry Dichloromethane (DCM)

Procedure:

-

Prepare a solution of HCCP in dry DCM.

-

In a separate flask, dissolve the diamine and triethylamine in dry DCM.

-

Slowly add the diamine solution to the HCCP solution at a controlled temperature.

-

The reaction is stirred for a specified period, often at room temperature.

-

Work-up and purification are similar to that of the amino derivatives, involving washing to remove salts and purification by chromatography or recrystallization.

Characterization of Cyclotriphosphazene Derivatives

The successful synthesis and purification of cyclotriphosphazene derivatives are confirmed through a combination of spectroscopic and analytical techniques.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | ³¹P NMR: Provides crucial information about the phosphorus environment, with the chemical shift indicating the nature of the substituents. A single peak in the fully substituted derivative suggests symmetrical substitution.[5] ¹H and ¹³C NMR: Confirms the structure of the organic side groups. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies characteristic functional groups in the molecule, such as P=N, P-O-C, and C=O stretching vibrations.[5] |

| Mass Spectrometry (MS) | Determines the molecular weight of the synthesized compound, confirming its identity. |

| Elemental Analysis | Provides the percentage composition of elements (C, H, N), which is compared with the theoretical values for the expected structure.[17] |

| X-ray Crystallography | For crystalline compounds, this technique provides the definitive three-dimensional molecular structure.[10] |

Applications in Research and Drug Development

The remarkable tunability of cyclotriphosphazene derivatives has led to their investigation in a wide range of applications relevant to researchers and drug development professionals.

-

Biomedical Materials: Their biocompatibility and biodegradability make them promising candidates for drug delivery systems, tissue engineering scaffolds, and as components of medical devices.[3][19][20]

-

Drug Discovery: The cyclotriphosphazene core can serve as a scaffold for the development of new therapeutic agents, with various derivatives showing potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][21]

-

Flame Retardants: The inherent phosphorus and nitrogen content imparts excellent flame-retardant properties, making them valuable additives for polymers.[2][15]

-

Advanced Polymers: Cyclotriphosphazenes can act as cross-linking agents or monomers to create unique inorganic-organic hybrid polymers with enhanced thermal stability and mechanical properties.[22][23]

-

Catalysis: Cyclotriphosphazene derivatives can be functionalized with catalytic moieties, serving as supports or ligands in various chemical transformations.[1]

Future Prospects

The field of cyclotriphosphazene chemistry continues to evolve, with ongoing research focused on the development of novel synthetic methodologies, the exploration of new applications, and a deeper understanding of structure-property relationships. The ability to create a vast library of derivatives with tailored properties ensures that cyclotriphosphazenes will remain a vibrant and impactful area of scientific inquiry for years to come.

Visualizations

Caption: Nucleophilic substitution on the HCCP core.

References

-

Progress in the Field of Cyclophosphazenes: Preparation, Properties, and Applications. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

- Cyclotriphosphazene based materials: Structure, functionalization and applications. (2024).

-

Synthesis and Characterization of Amide-Based Cyclotriphosphazene Derivatives with Alkoxy Terminal Groups. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

- Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applic

-

Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications. (2022). ACS Publications. Retrieved February 13, 2026, from [Link]

-

Synthesis and structural characterization of N,N-spiro cyclotriphosphazene derivatives with one stereogenic center. (2022). Taylor & Francis. Retrieved February 13, 2026, from [Link]

-

Hexachlorophosphazene. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

-

A Review on Synthesis, Structural, Flame Retardancy and Dielectric Properties of Hexasubstituted Cyclotriphosphazene. (2022). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

- Synthesis method of hexachlorocyclotriphosphazene. (2015). Google Patents.

- Cyclotriphosphazene core-based dendrimers for biomedical applications: an update on recent advances. (2018).

- Synthesis of hexachlorocyclotriphosphazene catalyzed by [Py] Cl-ZnCl2 ionic liquid. (2008).

-

Nucleophilic substitution reactions of monofunctional nucleophilic reagents with cyclotriphosphazenes containing 2,2-dioxybiphenyl units. (2014). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

- Phosphazenes. (2014). In Organophosphorus Chemistry (Vol. 43, pp. 275-325). Royal Society of Chemistry.

-

Organocyclophosphazenes and Materials Based on Them for Pharmaceuticals and Biomedicine. (2023). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Novel Approach for the Synthesis of Chlorophosphazene Cycles with a Defined Size via Controlled Cyclization of Linear Oligodichlorophosphazenes [Cl(PCl2=N)n–PCl3]+[PCl6]−. (2021). MDPI. Retrieved February 13, 2026, from [Link]

-

Cyclotriphosphazene core-based dendrimers for biomedical applications: an update on recent advances. (2018). Semantic Scholar. Retrieved February 13, 2026, from [Link]

-

Cyclo- and Polyphosphazenes for Biomedical Applications. (2022). MDPI. Retrieved February 13, 2026, from [Link]

-

AB5 Derivatives of Cyclotriphosphazene for the Synthesis of Dendrons and Their Applications. (2018). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Cyclotriphosphazene based materials: Structure, functionalization and applications. (2024). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates. (2023). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

- Synthesis of poly(hexachlorocyclotriphosphazene-co-phenolphthalein) microspheres with negative charges for the selective removal of cationic dyes. (2023). New Journal of Chemistry.

- Phosphazenes. (2017). In Organophosphorus Chemistry (Vol. 46, pp. 342-417). Royal Society of Chemistry.

-

What is the nature of the bonding in cyclotriphosphazene?. (2017). Chemistry Stack Exchange. Retrieved February 13, 2026, from [Link]

-

Cyclo- and Polyphosphazenes for Biomedical Applications. (2022). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Synthesis and structural characterization of N,N-spiro cyclotriphosphazene derivatives with one stereogenic center. (2022). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]

-

Polyphosphazene polymers: The next generation of biomaterials for regenerative engineering and therapeutic drug delivery. (2016). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Design and Synthesis of A Novel N-Substituted Aminoalcohol Derivative with Hexachlorocyclotriphosphazene. (2023). DergiPark. Retrieved February 13, 2026, from [Link]

-

Cyclotriphosphazene: A Versatile Building Block for Diverse Functional Materials. (2024). PubMed. Retrieved February 13, 2026, from [Link]

-

Phosphazene High Polymers and Models with Cyclic Aliphatic Side Groups: New Structure-Property Relationships. (2006). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Synthesis of new cyclotriphosphazene derivatives bearing Schiff bases and their thermal and absorbance properties. (2016). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Structures of cyclotriphosphazene (a) and hexachlorocyclotriphosphazene (b). (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Cyclotriphosphazene-based organic frameworks as third-order nonlinear optical materials. (2024). RSC Publishing. Retrieved February 13, 2026, from [Link]

-

Synthesis And Characterization Of Cyclic And Linear Phosphazenes With Phosphorus-Sulfur Linkages. (2002). Idaho National Laboratory. Retrieved February 13, 2026, from [Link]

-

Studies of phosphazenes. Part 30. Reactions of hexachlorocyclotriphosphazene with aromatic primary amines: interplay of geminal. (1984). SciSpace. Retrieved February 13, 2026, from [Link]

-

Synthesis and spectral characterization of cyclotriphosphazene based 18-membered macrocycles. (2012). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

- 1. Progress in the Field of Cyclophosphazenes: Preparation, Properties, and Applications [mdpi.com]

- 2. A Review on Synthesis, Structural, Flame Retardancy and Dielectric Properties of Hexasubstituted Cyclotriphosphazene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclotriphosphazene based materials: Structure, functionalization and applications - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 4. Cyclotriphosphazene: A Versatile Building Block for Diverse Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Cyclotriphosphazene core-based dendrimers for biomedical applications: an update on recent advances - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Synthesis of new cyclotriphosphazene derivatives bearing Schiff bases and their thermal and absorbance properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hexachlorophosphazene - Wikipedia [en.wikipedia.org]

- 12. CN104558044A - Synthesis method of hexachlorocyclotriphosphazene - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Nucleophilic substitution reactions of monofunctional nucleophilic reagents with cyclotriphosphazenes containing 2,2-dioxybiphenyl units - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. tandfonline.com [tandfonline.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Organocyclophosphazenes and Materials Based on Them for Pharmaceuticals and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Polyphosphazene polymers: The next generation of biomaterials for regenerative engineering and therapeutic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Negative Ion Mode Calibration Using Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine

[1]

Executive Summary

In drug development and metabolomics, Negative Ion Mode Mass Spectrometry is critical for the analysis of acidic moieties, including lipids, nucleotides, and glucuronide metabolites.[1] However, achieving high mass accuracy (<2 ppm) in negative mode is historically more challenging than in positive mode due to the scarcity of stable, high-mass calibration standards that ionize efficiently without causing source contamination.[1]

This guide details the utilization of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine (hereafter referred to as HP-Phosphazine ), a fluorinated cyclotriphosphazene.[1] Due to its high electron affinity and unique structure, this compound serves as an exceptional "Lock Mass" or external calibrant, particularly for the

Chemical Profile & Mechanism[1][2]

The Molecule

-

IUPAC Name: 2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-1,3,5-triaza-2

,4 -

Common Identity: Major high-mass component of the commercial mixture "Ultramark 1621".

-

Molecular Formula:

[1][2][3][4] -

Monoisotopic Mass: 2120.9259 Da[1]

Ionization Mechanism (Negative Mode)

Unlike traditional standards that rely on deprotonation (

Why it works:

-

Electron Affinity: The perfluorinated chains stabilize the negative charge, preventing discharge.

-

Mass Defect: The high fluorine content results in a distinct mass defect, making the peaks easily distinguishable from biological background (which usually has a higher hydrogen content).

Experimental Protocols

Materials

-

Standard: Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine (Pure or Ultramark 1621 mixture).[1]

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH).[1]

-

Modifier: Glacial Acetic Acid (99.9% pure) or Ammonium Formate.[1]

-

Vessel: Borosilicate glass (avoid plastic to prevent phthalate leaching).[1]

Protocol A: Preparation of Calibration Solution

Note: Fluorinated compounds are hydrophobic. A high organic content is required.[1]

-

Stock Solution (1 mg/mL):

-

Dissolve 1 mg of HP-Phosphazine in 1 mL of 100% Acetonitrile.[1]

-

Critical: Vortex for 60 seconds. Sonication is recommended if the compound is viscous.

-

-

Working Calibrant Solution:

-

Solvent Base: 50:50 Acetonitrile:Methanol.

-

Modifier: Add 1% Acetic Acid (promotes adduct formation and stable spray).

-

Dilution: Dilute Stock to a final concentration of 10 µg/mL (10 ppm) .

-

Note: For high-sensitivity instruments (e.g., Orbitrap, Q-TOF), a concentration of 1 ppm may suffice to avoid detector saturation.[1]

-

Protocol B: Instrumental Parameters (Negative ESI)

Negative mode requires careful tuning to avoid corona discharge, which can degrade the fluorinated standard.[1]

| Parameter | Setting | Rationale |

| Polarity | Negative | Target mode.[1] |

| Spray Voltage | 2.5 kV – 3.0 kV | Lower than positive mode to prevent discharge. |

| Capillary Temp | 275°C – 320°C | Ensures desolvation of the heavy fluorinated tails. |

| Sheath Gas | 20–30 arb units | High flow helps nebulize the organic-heavy solvent.[1] |

| Flow Rate | 5–10 µL/min | Direct infusion via syringe pump is preferred for calibration. |

Workflow Visualization

The following diagram illustrates the critical path from preparation to mass correction.

Caption: Figure 1. Operational workflow for utilizing HP-Phosphazine as a calibration standard.

Data Analysis & Reference Masses

When using HP-Phosphazine (specifically as part of the Ultramark 1621 series), a "ladder" of peaks is observed due to varying chain lengths in the mixture or fragmentation.[1] However, the intact parent molecule described here provides the high-mass anchor.

Expected Ions (Negative Mode)

| Ion Identity | Formula | Theoretical m/z | Note |

| 2120.9259 | Electron Capture (Major) | ||

| 2119.9180 | Deprotonation (Minor) | ||

| 2180.9470 | Acetate Adduct (If HAc used) |

Expert Insight: In pure ACN, the radical anion

Troubleshooting & "Memory Effects"

A common issue with fluorinated phosphazines is their "stickiness" (high adsorption to tubing).[1]

-

The Symptom: You see the 2120 peak even after switching to your analyte sample.

-

The Cause: Hydrophobic interaction with PEEK/Teflon tubing.

-

The Fix (Wash Protocol):

-

Flush the system with 50:50 Isopropanol:Acetone for 5 minutes.

-

Follow with 100% Acetonitrile.

-

Designate a specific syringe for calibration to avoid cross-contamination.

-

References

-

Moini, M. (1994).[1] Ultramark-1621 as a calibration/reference compound for mass spectrometry. II.[1][5][6][7] Positive- and negative-ion electrospray ionization.[1][5][6][8] Journal of the American Society for Mass Spectrometry, 5(2), 186–192.[1]

-

Thermo Fisher Scientific. (n.d.).[1] Pierce™ Negative Ion Calibration Solution Protocol. Thermo Scientific User Guide.

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2775073, Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene.[1] [1]

-

Agilent Technologies. (2020).[1] Agilent TOF and Q-TOF Mass Spectrometer Tuning and Calibration. Agilent Technical Overview.

Sources

- 1. Hexakis(1H,1H-perfluoropropoxy)phosphazene | C18H12F30N3O6P3 | CID 2775072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | C42H18F72N3O6P3 | CID 2775073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | CAS 3830-74-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. scbt.com [scbt.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Wide-range mass calibration for negative-ion DART mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Quantitation in HRMS using Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine

[1]

Abstract & Introduction

In High-Resolution Mass Spectrometry (HRMS), quantitative accuracy is inextricably linked to mass accuracy .[1] Instrumental drift—caused by thermal fluctuations or space-charge effects—can shift the m/z axis by >5 ppm during long analytical runs. This drift causes the analyte signal to fall outside the extracted ion chromatogram (XIC) integration window, leading to artificial signal loss and quantitative errors.[1]

Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine (CAS: 3830-74-8), often associated with the calibration mixture "Ultramark 1621," serves as an elite Internal Reference Standard (Lock Mass) .[1] Unlike conventional internal standards used for normalization, this fluorinated phosphazine provides a real-time axis correction, ensuring that the mass spectrometer’s "ruler" remains accurate to within <1 ppm.

This protocol details the preparation, infusion, and algorithmic application of this compound to enable robust quantitation in metabolomics, lipidomics, and PFAS analysis.

Technical Profile & Mechanism

Physicochemical Properties

The molecule consists of a cyclic phosphazene core substituted with six fluorinated alkoxy chains. Its high fluorine content renders it distinct from biological backgrounds (mass defect), preventing interference with analyte signals.[1]

| Property | Data |

| Chemical Formula | C₄₂H₁₈F₇₂N₃O₆P₃ |

| Monoisotopic Mass | 2120.9258 Da |

| Molecular Structure | Cyclic triphosphazene (N₃P₃) core with 6x –OCH₂(CF₂)₆H side chains |

| Ionization Modes | ESI (+), ESI (-), APCI |

| Solubility | Acetonitrile, Methanol, Acetone, TFE (Trifluoroethanol) |

| CAS Number | 3830-74-8 |

Mechanism of Action (Lock Mass Correction)

In a quantitative workflow, the instrument software monitors the signal of the internal standard in every scan.[1] If the measured m/z of the phosphazine deviates from its theoretical exact mass, the software calculates a correction factor (

Why this enables Quantitation:

-

Narrow Windows: Allows the use of extremely narrow XIC windows (e.g., ±2 ppm).[1]

-

Noise Rejection: Narrow windows exclude background noise, improving Signal-to-Noise (S/N) ratios.

-

Drift Immunity: Long sequences (24h+) maintain consistent peak areas without "falling out" of the integration window.

Experimental Protocol

Stock Solution Preparation

Note: The compound is a viscous liquid. Gravimetric preparation is recommended over volumetric.

-

Primary Stock (1 mg/mL):

-

Weigh 10 mg of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine into a glass vial.

-

Dissolve in 10 mL of Acetonitrile (ACN) .

-

Tip: Sonicate for 5 minutes to ensure complete dissolution. Store at 4°C.

-

-

Working Solution (Lock Mass Infusion Mix):

Instrument Setup (LC-MS/MS)

There are two methods to introduce the standard: Post-Column Infusion (Preferred) or Source Injection (LockSpray/Dual Spray).[1]

Method A: Post-Column Infusion (T-Junction)